2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide
Description
This compound features a central prop-2-enamide scaffold substituted with a cyano group, a 2,3-dihydro-1,4-benzodioxin moiety at the N-terminus, and a 2-(morpholin-4-yl)quinolin-3-yl group at the C-terminus. The benzodioxin moiety contributes to metabolic stability, a common feature in bioactive molecules .
Properties
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c26-16-19(25(30)27-20-5-6-22-23(15-20)33-12-11-32-22)14-18-13-17-3-1-2-4-21(17)28-24(18)29-7-9-31-10-8-29/h1-6,13-15H,7-12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCCJTCEGDNPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a synthetic organic molecule with a complex structure that incorporates a cyano group, a benzodioxin moiety, and a morpholine-substituted quinoline. Its unique structural features suggest significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.
Chemical Structure and Properties
This compound can be described by the following structural formula:
The presence of the cyano group enhances its reactivity, which may contribute to its pharmacological properties. The compound's dual functionality allows it to interact with various biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, morpholine-substituted quinolines have been identified as effective inhibitors of several cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
| Compound | Target Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide | HCT116, MCF7 | Induction of apoptosis via caspase activation |
| Morpholine-substituted quinolines | Various | Inhibition of cell proliferation through cell cycle arrest |
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Similar compounds have been shown to act as inhibitors for various enzymes involved in metabolic pathways and signal transduction. For example, some morpholine derivatives have been identified as antagonists for human vanilloid receptor type 1 (TRPV1), which is implicated in pain pathways.
Case Studies and Research Findings
- Antiproliferative Activity : A study on structurally related compounds demonstrated that certain derivatives exhibited significant antiproliferative effects against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The study highlighted the role of the morpholine moiety in enhancing biological activity due to its ability to interact with cellular targets effectively .
- Mechanistic Insights : Another research project focused on the interaction of similar quinoline derivatives with CDK inhibitors showed that these compounds could modulate cell cycle progression in cancer cells. The findings suggested that the incorporation of a benzodioxin structure could enhance selectivity toward specific kinase targets .
- Pharmacodynamics : Interaction studies involving 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide revealed its potential as a dual-action agent capable of modulating both apoptotic pathways and receptor interactions .
Scientific Research Applications
Research has indicated that compounds with similar structural features exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the morpholine and quinoline moieties suggests potential interactions with biological targets involved in these pathways.
Anticancer Activity
Recent studies have shown that derivatives of quinoline compounds can exhibit significant anticancer activity. For instance, compounds that share structural similarities with 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide have been reported to induce apoptosis in cancer cell lines such as MCF-7 and Panc-1, with IC50 values indicating potent anti-proliferative effects .
Applications in Drug Development
-
Antitumor Agents:
- Compounds derived from quinoline structures have been explored for their ability to inhibit tumor growth. The specific compound may act on cell cycle regulation and apoptosis pathways.
- Case studies show that modifications to the quinoline core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
-
Antimicrobial Agents:
- Similar compounds have demonstrated activity against various bacterial strains and fungi. The benzodioxin moiety may contribute to this activity through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymatic functions.
-
Anti-inflammatory Agents:
- The potential for this compound to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis or other inflammatory diseases. Studies indicate that certain derivatives can downregulate pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Key factors include:
- Substituents on the morpholine and quinoline rings.
- The position of the cyano group, which can influence electronic properties and reactivity.
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The following table summarizes structural analogs identified in the literature, highlighting differences in substituents and molecular properties:
*Estimated based on structural analysis.
Functional and Inferred Property Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s morpholinyl-quinoline group is electron-donating, favoring interactions with hydrophobic pockets in biological targets. The cyano group in the target compound may stabilize the enamide conformation via resonance, a feature absent in the thiazole-based analog (CAS 1016475-92-5) .
Aromaticity and π-π Stacking: Quinoline’s planar structure (target compound) likely enhances π-π stacking compared to the nitrophenyl (CAS 744224-14-4) or thiazole (CAS 1016475-92-5) analogs. This could improve binding to aromatic-rich targets like kinases .
Solubility and Hydrogen Bonding: The morpholinyl group in the target compound and the hydroxy-benzazepin in CAS 1007693-56-2 both act as hydrogen-bond acceptors/donors.
Synthetic Complexity: The nitro-substituted analog (CAS 744224-14-4) requires nitration steps, which are less atom-economical compared to the target compound’s quinoline synthesis. Thiazole derivatives (CAS 1016475-92-5) may involve simpler cyclization reactions .
Research Findings and Implications
- Structural Refinement : Studies on analogs like CAS 1007693-56-2 utilized SHELX software for crystallographic refinement, suggesting similar methods could resolve the target compound’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
